2-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
描述
属性
IUPAC Name |
2-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN8O/c17-13-7-19-16(20-8-13)23-5-3-12(4-6-23)9-24-15(26)2-1-14(22-24)25-11-18-10-21-25/h1-2,7-8,10-12H,3-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMGDIWLXJPGML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)C4=NC=C(C=N4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores its biological activity based on available literature, including synthesis methods, structure-activity relationships (SAR), and specific case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 385.4 g/mol. The structural components include a piperidine ring substituted with a fluoropyrimidine moiety and a triazole group. These features are significant for its biological interactions.
Research indicates that the triazole moiety plays a crucial role in the compound's antimicrobial properties. Triazoles are known to inhibit fungal cytochrome P450 enzymes, which are vital for ergosterol biosynthesis in fungal cell membranes. This inhibition leads to increased membrane permeability and ultimately cell death.
Case Studies and Findings
- In Vitro Studies : In a study examining various triazole derivatives, the compound showed promising activity against several strains of bacteria and fungi. Specifically, it demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as some Gram-negative strains like Klebsiella pneumoniae .
- Minimum Inhibitory Concentration (MIC) : The MIC values for the compound were comparable to those of established antibiotics, suggesting its potential as an effective antimicrobial agent. For instance, it exhibited an MIC of 4 µg/mL against E. faecium, which is notably lower than that of ciprofloxacin .
- Comparative Analysis : A comparative study highlighted that compounds with similar structures but different substituents displayed varying degrees of activity against the ESKAPE pathogens (a group of bacteria known for their resistance to antibiotics). The compound showed superior activity compared to other derivatives in its class .
Antifungal Activity
The antifungal properties of this compound were also evaluated in various studies. The presence of the triazole group is particularly beneficial:
- Fungal Pathogens : It exhibited activity against common fungal pathogens such as Candida albicans and Aspergillus niger. The mechanism is believed to be similar to that observed in bacterial inhibition through disruption of membrane integrity .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the piperidine and triazole moieties can significantly alter biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against Gram-positive bacteria |
| Alteration of side chains on the piperidine ring | Varied antifungal efficacy |
These findings underscore the importance of structural optimization in enhancing the biological activity of similar compounds.
科学研究应用
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The incorporation of the pyrimidine and triazole groups has been associated with the inhibition of key enzymes involved in cancer cell proliferation. For instance, studies have shown that triazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and preventing cell cycle progression .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Triazole derivatives are known for their effectiveness against fungal infections, particularly in immunocompromised patients. The presence of the fluorinated pyrimidine may enhance this activity by improving lipophilicity and cellular uptake .
Enzyme Inhibition
This compound may act as an inhibitor of specific metalloproteinases, which are involved in tumor metastasis and tissue remodeling. Inhibiting these enzymes could provide therapeutic benefits in managing cancer metastasis and other pathological conditions .
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrimidine-based compounds demonstrated that derivatives similar to 2-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one exhibited potent cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
Case Study 2: Antimicrobial Testing
In another investigation, a triazole derivative was tested against various fungal strains including Candida albicans and Aspergillus niger. Results indicated that the compound exhibited significant antifungal activity with MIC values comparable to established antifungal agents .
化学反应分析
Nucleophilic Aromatic Substitution (NAS) at the Fluoropyrimidine Moiety
The 5-fluoro group on the pyrimidine ring undergoes substitution with nucleophiles under mild conditions. This reactivity is critical for introducing functional groups or linking to biomolecules.
Mechanistic Insight : The electron-withdrawing pyrimidine ring activates the fluorine atom for displacement via a two-step addition-elimination mechanism .
Oxidation/Reduction of the Dihydropyridazinone Core
The dihydropyridazinone ring can be oxidized to a pyridazinone or reduced to a tetrahydropyridazine, modulating electronic properties and bioactivity.
Key Structural Impact : Oxidation enhances planarity and conjugation, while reduction increases flexibility .
Functionalization of the 1,2,4-Triazole Substituent
The 1H-1,2,4-triazol-1-yl group participates in regioselective alkylation and metal-catalyzed cross-coupling reactions.
Note : Alkylation occurs preferentially at N1 due to steric and electronic factors .
Piperidine Ring Modifications
The piperidine moiety undergoes reductive amination or quaternization to alter solubility and target affinity.
Application : N-Methylation enhances blood-brain barrier penetration .
Cycloaddition and Ring-Opening Reactions
The dihydropyridazinone core participates in [4+2] cycloadditions with dienophiles like maleic anhydride.
| Reaction | Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|---|
| Diels-Alder reaction | Toluene, 110°C, 12 h | Maleic anhydride | Bridged bicyclic adduct | 60% |
Mechanism : The conjugated diene system in dihydropyridazinone acts as a diene .
Hydrolysis and Rearrangement
Controlled hydrolysis of the pyridazinone lactam generates carboxylic acid derivatives.
Photochemical and Thermal Stability
The compound decomposes under UV light (λ = 254 nm) via radical pathways, forming:
Stabilizers : Addition of 0.1% BHT (butylated hydroxytoluene) reduces degradation by 90% under ambient light.
相似化合物的比较
Table 1: Structural Comparison with Analogous Compounds
Key Observations :
- Fluorine substituents are common in analogs, likely to enhance metabolic stability and target binding .
- The dihydropyridazinone core in the target compound may offer improved solubility compared to fully aromatic systems (e.g., pyrido-pyrimidinones) but less than carboxylic acid derivatives .
- Piperidine and triazole groups are recurrent in analogs with reported kinase or antimicrobial activity, suggesting shared mechanisms .
Physicochemical and Spectroscopic Comparisons
NMR Profiling: Evidence from analogous compounds (e.g., rapamycin derivatives) indicates that substituents on heterocyclic cores significantly alter chemical shifts in specific regions (e.g., positions 29–44 in pyrimidine derivatives) . For the target compound, the fluoropyrimidine and triazole groups would likely induce distinct shifts in the dihydropyridazinone core’s protons, particularly in regions adjacent to electronegative substituents.
Solubility and Stability :
- The target compound’s dihydropyridazinone core may confer moderate aqueous solubility compared to fully saturated analogs (e.g., thiazolo-pyrimidinones) but lower than polar derivatives like pentanoic acids .
- Fluorine and triazole groups could enhance metabolic stability, as seen in benzisoxazole-piperidine analogs .
Bioactivity Inference
常见问题
Q. What are the key synthetic strategies for preparing 2-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one?
The synthesis typically involves multi-step reactions, including:
- Piperidine functionalization : Introduction of the 5-fluoropyrimidin-2-yl group via nucleophilic substitution or coupling reactions under controlled temperatures (e.g., 60–80°C) in polar aprotic solvents like DMF or DMSO .
- Pyridazine core assembly : Cyclization of hydrazine derivatives with diketones or keto-esters, followed by triazole moiety incorporation using copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC to isolate the final product with ≥95% purity .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent positions, particularly distinguishing between pyridazine and triazole proton environments .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, essential for confirming synthetic success .
- HPLC : Assesses purity (>98% required for pharmacological assays) using C18 reverse-phase columns and UV detection .
Q. How can researchers identify potential biological targets for this compound?
- Docking studies : Use software like AutoDock Vina to predict binding affinity to kinases or GPCRs, leveraging structural similarities to known pyridazine-based inhibitors .
- In vitro screening : Prioritize targets via enzyme inhibition assays (e.g., kinase panels) or receptor-binding studies (e.g., radioligand displacement) at 10 µM concentrations .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictory activity data across biological assays?
- Dose-response validation : Replicate assays in triplicate using independent compound batches to rule out synthetic variability .
- Off-target profiling : Employ broad-spectrum panels (e.g., Eurofins Pharma Discovery) to identify non-specific interactions confounding initial results .
- Structural analogs : Compare activity of derivatives (e.g., replacing triazole with pyrazole) to isolate pharmacophore contributions .
Q. What methodologies optimize reaction yields for large-scale synthesis (>10 g)?
- Solvent optimization : Replace DMF with biodegradable alternatives like cyclopentyl methyl ether (CPME) to improve scalability and reduce purification complexity .
- Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., cyclization) to enhance temperature control and throughput .
- Catalyst screening : Test palladium/copper ratios in coupling steps to minimize side-product formation .
Q. How can computational modeling guide structure-activity relationship (SAR) studies?
- DFT calculations : Predict electronic effects of substituents (e.g., fluorine’s electronegativity) on pyridazine ring reactivity .
- Molecular dynamics (MD) : Simulate ligand-receptor binding stability over 100 ns trajectories to prioritize analogs with improved residence times .
- QSAR models : Train regression models using IC data from analogs to forecast potency enhancements .
Q. What strategies validate crystallographic data for this compound’s polymorphs?
- SHELX refinement : Use SHELXL for high-resolution X-ray data (R-factor < 0.05) to resolve disorder in the piperidine ring .
- PXRD vs. SCXRD : Compare experimental powder patterns with single-crystal predictions to confirm phase purity .
- Thermal analysis : DSC/TGA identifies metastable polymorphs affecting solubility and bioavailability .
Q. How to address solubility limitations in in vivo studies?
- Prodrug design : Introduce phosphate esters at the pyridazine carbonyl group for enhanced aqueous solubility .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (150–200 nm) for sustained release in pharmacokinetic studies .
- Co-solvent systems : Use PEG-400/water (70:30) for intraperitoneal administration, validated by stability assays over 24 hours .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing dose-response data?
- Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC and Hill slopes .
- Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates in high-throughput screens .
Q. How can researchers ensure reproducibility in SAR studies?
- Open-source datasets : Deposit raw NMR, MS, and bioassay data in repositories like Zenodo for peer validation .
- Standardized protocols : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for synthetic procedures and assay conditions .
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